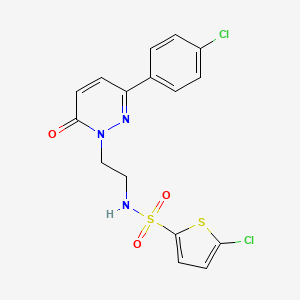
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities. Sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines or other nucleophiles. The presence of chloro and thiophene groups suggests potential for bioactivity, possibly as an antiviral or antibacterial agent, or as an inhibitor of enzymes like carbonic anhydrase.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from an aromatic acid or aniline precursor. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps starting from 4-chlorobenzoic acid, involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack of amines to form the final sulfonamide compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to incorporate the specific pyridazinyl and thiophene moieties.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The presence of chloro and thiophene groups in the compound suggests a complex molecular structure that could be analyzed using these methods to confirm the intended synthesis product.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. For example, 5-chloro-2-thiophenesulfonyl chloride, a potential precursor to the compound , can react with ammonia, hydrazine, sodium azide, indole, and imidazole to form different sulfonamide derivatives . The reactivity of the sulfonyl chloride group is a key factor in these transformations. The compound may also undergo reactions typical of sulfonamides, such as nucleophilic substitution or addition reactions, depending on the surrounding functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, pKa, and binding affinity to biological targets, are influenced by their substituents. For example, in the search for ocular hypotensive agents, the substituents were varied to optimize water solubility, inhibitory potency against carbonic anhydrase, and minimize pigment binding in the iris . The chloro and thiophene groups in the compound would contribute to its physical properties, such as solubility and crystallinity, and its chemical properties, including reactivity and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antiviral Activity : Compounds structurally related to the query, including thiophene sulfonamides, have been synthesized for their potential antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown some degree of antiviral activity against the tobacco mosaic virus, indicating the potential for related compounds to serve as antiviral agents (Chen et al., 2010).
Antibacterial and Antitumor Properties : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has led to the discovery of antibacterial agents. Some compounds exhibited high antibacterial activities, suggesting that derivatives of thiophene sulfonamide could be explored for similar applications (Azab et al., 2013). Furthermore, thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been identified as potent antitumor and antibacterial agents, hinting at the therapeutic potential of structurally related compounds (Hafez et al., 2017).
Carbonic Anhydrase Inhibition : Inhibitors of carbonic anhydrases, including those with benzo[b]thiophene sulfonamide derivatives, have been studied for their potential in treating conditions like glaucoma. The optimization of substituents to achieve desired solubility and potency against carbonic anhydrase suggests that compounds with similar frameworks could be developed for ophthalmic applications (Prugh et al., 1991).
Propriétés
IUPAC Name |
5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c17-12-3-1-11(2-4-12)13-5-7-15(22)21(20-13)10-9-19-26(23,24)16-8-6-14(18)25-16/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCKNRWAHOMPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)
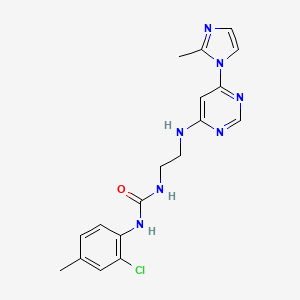

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)
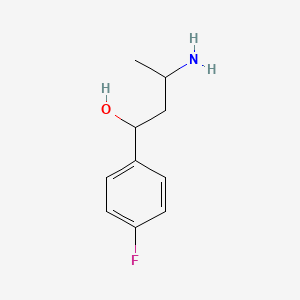
![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)
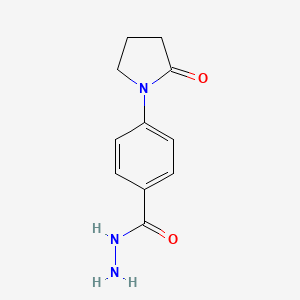
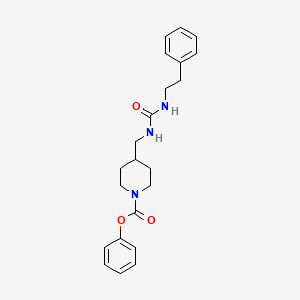
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)
